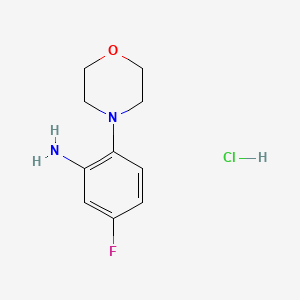

5-Fluoro-2-morpholinoaniline hydrochloride

Description

5-Fluoro-2-morpholinoaniline hydrochloride (CAS 232951-87-0) is a fluorinated aromatic amine derivative characterized by a morpholino group (-N-(CH₂CH₂)₂O) at the 2-position and a fluorine atom at the 5-position of the aniline ring. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors and other bioactive molecules . Its structural features—a polar morpholino group and electron-withdrawing fluorine—contribute to its unique physicochemical properties, such as improved solubility and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name |

5-fluoro-2-morpholin-4-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O.ClH/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGQFPNHWFTUSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aromatic Nitration of Fluorinated Aromatics

One common method to prepare 5-fluoro-2-nitroaniline involves nitration of fluorinated aromatic precursors such as p-fluoronitrobenzene or 2-amino-5-fluorophenol using mixed acid systems (nitric acid and sulfuric acid) under controlled low temperatures (below 5°C) to avoid over-nitration and side reactions. The nitration proceeds via electrophilic aromatic substitution with nitronium ions (NO2+) generated in situ.

- Typical conditions: Room temperature or below, reactant mass ratios around 1:1.3–1.5, reaction times exceeding 10 hours.

- Safety considerations: Strict temperature control and dilution are critical due to the exothermic and hazardous nature of nitration reactions.

- Workup: Crystallization and washing to isolate the nitroaniline intermediate as a solid product.

Catalytic Nitration Using Phosphorus Pentoxide

An alternative nitration method employs phosphorus pentoxide as a catalyst in acetone solvent with nitric acid added slowly at temperatures below 0°C. This method enhances reaction rate and selectivity for the nitro group introduction on amino-substituted fluorobenzenes.

- Mechanism: Phosphorus pentoxide catalyzes dehydration of nitric acid to form reactive nitro species.

- Post-reaction purification involves washing, acid dissolution, and crystallization.

Reduction of Nitro Group to Amino Group

The nitro group in fluorinated nitroanilines is reduced to the corresponding amine using reducing agents such as sodium borohydride or sodium sulfite under reflux conditions in alcoholic solvents.

- Reaction conditions: Heating under reflux until completion, followed by acidification.

- Purification: Washing with ethanol and water to isolate pure 5-fluoro-2-aminophenyl derivatives.

- Mechanistic insight: Sodium sulfite generates bisulfite ions which facilitate reduction of nitro to amino groups via nitroso intermediates.

Introduction of the Morpholino Group

The morpholino substituent is typically introduced via nucleophilic aromatic substitution or amination reactions on the fluorinated aminoaromatic intermediate.

- Common approach: Reaction of the amino-fluoro intermediate with morpholine under heating, often assisted by acid catalysts such as trifluoroacetic acid or hydrochloric acid.

- Example: Microwave-assisted synthesis with trifluoroacetic acid in isopropanol at elevated temperatures (100–105°C) for several hours.

- Post-reaction treatment: Acidification with HCl in dioxane to form the hydrochloride salt, followed by purification via extraction and chromatography.

Formation and Isolation of Hydrochloride Salt

To improve stability and facilitate handling, the free base 5-fluoro-2-morpholinoaniline is converted to its hydrochloride salt by treatment with hydrochloric acid in organic solvents such as dioxane or methanol.

- Conditions: Room temperature stirring for several hours.

- Isolation: Concentration under reduced pressure and recrystallization or precipitation.

- Benefits: Enhanced purity, crystallinity, and shelf-life.

Summary Table of Preparation Steps and Conditions

| Step | Reactants/Conditions | Reaction Type | Key Parameters | Yield (%) | Notes |

|---|---|---|---|---|---|

| Aromatic Nitration | p-Fluoronitrobenzene + HNO3/H2SO4, <5°C | Electrophilic substitution | 10+ hours, controlled temp | ~75-85 | Requires strict safety controls |

| Catalytic Nitration | 2-Amino-5-fluorophenol + HNO3 + P2O5 catalyst, <0°C | Catalyzed nitration | Slow addition, low temp | Moderate | Alternative to mixed acid nitration |

| Nitro Group Reduction | Nitro intermediate + NaBH4 or Na2SO3, reflux in alcohol | Reduction | Reflux time varies | High | Avoids over-reduction, careful temp control |

| Morpholino Substitution | Amino intermediate + morpholine + TFA, 100-105°C, microwave | Nucleophilic substitution | 2-4 hours | Moderate | Microwave accelerates reaction |

| Hydrochloride Salt Formation | Free base + HCl in dioxane or methanol, room temp | Salt formation | 2-3 hours | High | Improves stability and purity |

Research Findings and Optimization Notes

- Microwave-assisted amination significantly reduces reaction time while maintaining good yields and purity.

- Acid catalysis (e.g., trifluoroacetic acid) enhances nucleophilic substitution efficiency.

- Strict temperature control during nitration prevents side reactions and improves selectivity.

- Reduction step requires careful monitoring to avoid incomplete conversion or over-reduction.

- Final hydrochloride salt formation facilitates purification and handling for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-morpholinoaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various fluorinated and morpholino-substituted aniline derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Anticancer Properties:

5-Fluoro-2-morpholinoaniline hydrochloride has been investigated for its potential as an antibacterial agent. It acts as an inhibitor of bacterial RNA polymerase, which is crucial for bacterial growth and survival. This mechanism positions it as a candidate for developing new antibiotics, especially against resistant strains of bacteria .

Additionally, the compound shows promise in anticancer research. The incorporation of fluorine into organic molecules often enhances their biological activity by improving metabolic stability and bioavailability . For instance, fluorinated compounds have been linked to increased efficacy in targeting cancer cells due to their enhanced lipophilicity, allowing better penetration through cellular membranes.

Case Study:

In a study examining various fluorinated anilines, including this compound, researchers found that the compound exhibited significant cytotoxicity against several cancer cell lines. The results indicated that the fluorine atom played a critical role in enhancing the compound's interaction with biological targets .

Agrochemicals

Fluorinated compounds are widely used in the development of agrochemicals due to their ability to modify biological activity. This compound can serve as a building block for synthesizing herbicides and insecticides. The presence of fluorine alters the chemical properties of these compounds, often leading to improved efficacy and selectivity against pests while minimizing environmental impact .

Applications in Pesticides:

Research indicates that agrochemicals containing fluorinated structures can exhibit enhanced performance compared to their non-fluorinated counterparts. For example, the introduction of fluorine can increase the potency of herbicides by improving their binding affinity to target enzymes involved in plant growth regulation .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various functional group transformations, making it valuable for creating complex organic molecules.

Synthetic Pathways:

The compound can be utilized to synthesize other biologically active molecules through reactions such as nucleophilic substitution and coupling reactions. Its morpholino group provides additional reactivity, facilitating the formation of diverse chemical scaffolds used in drug discovery .

Data Table: Applications Overview

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Medicinal Chemistry | Antibacterial agents, anticancer research | Enhanced bioavailability and metabolic stability |

| Agrochemicals | Synthesis of herbicides and insecticides | Improved efficacy and selectivity |

| Organic Synthesis | Building block for complex organic molecules | Versatile reactivity for diverse transformations |

Mechanism of Action

The mechanism of action of 5-Fluoro-2-morpholinoaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may interfere with nucleic acid synthesis or protein function, resulting in cytotoxicity and cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A systematic comparison of 5-fluoro-2-morpholinoaniline hydrochloride with analogs highlights the impact of substituents on reactivity, solubility, and biological activity. Below is an analysis of key compounds based on structural similarity and functional groups:

Structural Similarity and Substituent Effects

The similarity scores and substituent differences for selected analogs (derived from and related sources) are summarized in Table 1.

Table 1: Structural Comparison of this compound and Analogs

| Compound Name (CAS No.) | Similarity Score | Key Substituents | Molecular Formula* |

|---|---|---|---|

| 5-Fluoro-2-morpholinoaniline HCl (232951-87-0) | 1.00 | Morpholino, F | C₁₀H₁₄ClFN₂O |

| 5-Fluoro-2-methylaniline HCl (144187-44-0) | 0.91 | Methyl, F | C₇H₉ClFN |

| 5-(Difluoromethyl)-2-fluoroaniline HCl (CID 67503527) | 0.92† | Difluoromethyl, F | C₇H₆F₃N·HCl |

| 5-Fluoro-2-nitroaniline (CAS 1864053-46-2) | 0.98 | Nitro, F | C₆H₅FN₂O₂ |

| 5-Fluoro-2-methanesulfonyl-benzylamine HCl (1192347-84-4) | 0.94‡ | Methanesulfonyl, F | C₈H₁₁FNO₂S·HCl |

*Molecular formulas inferred from substituents and related compounds .

†Similarity score approximated based on structural alignment.

‡Data from .

Key Observations:

Morpholino vs. Methyl Groups (CAS 144187-44-0): The morpholino group in 232951-87-0 introduces polarity and hydrogen-bonding capacity, enhancing aqueous solubility compared to the hydrophobic methyl group in 144187-44-0 . Methyl-substituted analogs are typically more lipophilic, favoring blood-brain barrier penetration but reducing renal clearance .

Fluorine vs. Nitro Groups (CAS 1864053-46-2):

- The nitro group in 1864053-46-2 is strongly electron-withdrawing, increasing aromatic ring electrophilicity and reactivity in nucleophilic substitution reactions. In contrast, fluorine exerts a milder electron-withdrawing effect, balancing stability and reactivity .

Methanesulfonyl Substituent (CAS 1192347-84-4): The methanesulfonyl group in 1192347-84-4 significantly increases acidity (pKa ~1-2) compared to morpholino, affecting ionization and protein-binding interactions .

Difluoromethyl Analogs (CID 67503527):

- The difluoromethyl group enhances metabolic stability by resisting oxidative degradation, a trait exploited in antiviral and anticancer agents .

Biological Activity

5-Fluoro-2-morpholinoaniline hydrochloride (CAS No. 1864053-46-2) is a chemical compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. Its structure, characterized by a fluorine atom, a morpholine ring, and an aniline moiety, enhances its interaction with biological targets, making it a potential candidate for therapeutic applications.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and receptors involved in various cellular processes. Research indicates that it may interfere with nucleic acid synthesis and protein function, leading to cytotoxic effects in cancer cells. The compound's mechanism can be summarized as follows:

- Enzyme Inhibition : It inhibits key enzymes involved in cellular metabolism.

- Receptor Interaction : It interacts with specific receptors that regulate cell signaling pathways.

- Cytotoxicity : The compound exhibits cytotoxic effects, particularly against cancer cells.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (μM) | Action Type |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |

| Enterococcus faecalis | 62.5 - 125 | Bactericidal |

| Escherichia coli | 125 | Bacteriostatic |

| Klebsiella pneumoniae | 15.6 | Bactericidal |

The compound also exhibits moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis, reducing biofilm formation significantly .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has demonstrated significant antiproliferative activity against several cancer cell lines. For instance:

- Cell Lines Tested : HeLa, MCF-7, and A549.

- IC50 Values : Ranging from 0.1 to 10 μM depending on the cell line.

The compound's ability to induce apoptosis in cancer cells has been attributed to its interference with critical signaling pathways involved in cell survival .

Case Studies

- Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of various morpholine derivatives, including this compound. The results indicated a broad spectrum of activity against both bacterial and fungal strains, suggesting its potential as a lead compound for developing new antibiotics .

- Anticancer Evaluation : Another research effort focused on the anticancer properties of this compound, revealing that it effectively inhibited cell growth in multiple cancer types through mechanisms involving apoptosis and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 5-fluoro-2-morpholinoaniline hydrochloride, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves nucleophilic aromatic substitution of a nitro precursor (e.g., 5-fluoro-2-nitroaniline) with morpholine under acidic conditions, followed by nitro group reduction and subsequent hydrochloric acid treatment to form the hydrochloride salt .

- Critical Parameters :

- Temperature : Optimal substitution occurs at 80–100°C.

- Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Catalysts : Acidic catalysts (e.g., HCl or H₂SO₄) accelerate substitution .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm aromatic substitution patterns; ¹⁹F NMR identifies fluorine environments .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and purity.

- X-ray Crystallography : Resolves crystal structure and confirms salt formation (e.g., hydrochloride coordination) .

Q. What safety protocols should be followed when handling this compound?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential carcinogenicity (Category 2 carcinogen classification for similar aromatic amines) .

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride fumes.

- Storage : Store in airtight containers at room temperature, away from moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Troubleshooting Framework :

Parameter Screening : Systematically vary solvents (e.g., DMF vs. DMSO), acid catalysts, and reaction times .

Impurity Analysis : Use HPLC or TLC to identify byproducts (e.g., unreacted nitro precursor).

Scale-Up Validation : Reproduce small-scale optimizations at larger scales to assess reproducibility .

Q. What strategies optimize the compound’s stability in aqueous solutions for biological assays?

- Approaches :

- pH Control : Maintain solutions at pH 4–6 to prevent amine deprotonation and degradation.

- Lyophilization : Convert to stable lyophilized powder for long-term storage.

- Antioxidants : Add ascorbic acid (0.1% w/v) to mitigate oxidation .

Q. How does the morpholino substituent influence the compound’s reactivity in medicinal chemistry applications?

- Structure-Activity Insights :

- Electron Donation : The morpholino group enhances electron density on the aromatic ring, facilitating electrophilic substitutions (e.g., coupling reactions).

- Solubility : The hydrochloride salt improves aqueous solubility compared to the free base, aiding bioavailability studies .

Q. What computational methods predict the compound’s interaction with biological targets?

- Tools :

- Molecular Docking : Use AutoDock Vina to model binding to fluorinated aromatic amine receptors.

- DFT Calculations : Assess electron distribution and frontier molecular orbitals to predict reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.